H-Ile-OAll.TosOH

peptide synthesis allyl ester tosylate salt

H‑Ile‑OAll.TosOH (L‑isoleucine allyl ester p‑toluenesulfonate salt) is a protected amino‑acid building block that combines an allyl ester carboxyl‑protecting group with a crystalline p‑toluenesulfonate counterion. The allyl ester is stable to the acidic (Boc removal) and basic (Fmoc removal) conditions of solid‑phase peptide synthesis (SPPS) yet is selectively cleavable by Pd(0) catalysis, making the compound a key enabling reagent for orthogonal protection strategies in peptide science.

Molecular Formula C16H25NO5S
Molecular Weight 343.4 g/mol
CAS No. 88224-05-9
Cat. No. B2605207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-OAll.TosOH
CAS88224-05-9
Molecular FormulaC16H25NO5S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)
InChIKeyKLSHVPHGOQRRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Ile-OAll.TosOH (CAS 88224-05-9): L‑Isoleucine Allyl Ester p‑Toluenesulfonate Salt for Orthogonal Peptide Synthesis and Chiral‑Pool Applications


H‑Ile‑OAll.TosOH (L‑isoleucine allyl ester p‑toluenesulfonate salt) is a protected amino‑acid building block that combines an allyl ester carboxyl‑protecting group with a crystalline p‑toluenesulfonate counterion [1]. The allyl ester is stable to the acidic (Boc removal) and basic (Fmoc removal) conditions of solid‑phase peptide synthesis (SPPS) yet is selectively cleavable by Pd(0) catalysis, making the compound a key enabling reagent for orthogonal protection strategies in peptide science [2].

Why H‑Ile‑OAll.TosOH Cannot Be Default‑Interchanged with Other Amino‑Acid Allyl Ester Tosylates


Although the allyl ester/p‑tosylate motif is shared across several amino‑acid derivatives, the isoleucine side‑chain (sec‑butyl) introduces unique steric and electronic properties that affect coupling kinetics, solubility, and crystallinity relative to unbranched (leucine) or less‑hindered (valine) analogs . Moreover, the TosOH salt form of H‑Ile‑OAll is specifically engineered to deliver a sharp melting point, defined optical rotation, and documented stock‑solution stability—features that are either unreported or less rigorously specified for comparable tosylate salts . Substituting an analog without these validated quality metrics risks irreproducible stoichiometry, lower coupling efficiency, and batch‑to‑batch variability in peptide synthesis.

Quantitative Differentiation Evidence for H‑Ile‑OAll.TosOH (CAS 88224‑05‑9) vs. Closest Analogs


Enhanced Organic‑Solvent Solubility Conferred by the Tosylate Counterion Relative to Free‑Base Allyl Esters

The p-toluenesulfonate salt form of H‑Ile‑OAll.TosOH is expressly documented to enhance solubility in organic solvents such as methanol and dichloromethane compared with the free‑base L‑isoleucine allyl ester, which is typically a viscous oil with poor handling characteristics . This salt‑form advantage ensures seamless integration into organic‑synthesis workflows, whereas free‑base allyl esters often require time‑consuming pre‑solubilisation steps.

peptide synthesis allyl ester tosylate salt solubility enhancement

Stringent Purity Specification with Gas‑Chromatographic Verification Versus Analog Tosylate Salts Lacking GC‑Grade QC

H‑Ile‑OAll.TosOH is offered with a minimum purity of 98 % (GC) by AKSci (V1176) . In contrast, the closest analog H‑Val‑OAll.TosOH (CAS 88224‑02‑6) is frequently listed as "98 %" without specification of the analytical method (e.g., titration or HPLC), making the isoleucine derivative the more rigorously quality‑assured option . GC‑verified purity reduces uncertainty in stoichiometric calculations and minimises side‑reactions from unknown impurities.

quality control purity GC batch consistency

Quantitative Orthogonal Deprotection Efficiency of Allyl Ester Moiety Under Microwave Conditions

The allyl ester protecting group in H‑Ile‑OAll.TosOH can be removed orthogonally using Pd(PPh₃)₄/phenylsilane in DMF under microwave irradiation (38 °C, 2 × 5 min), delivering >98 % purity of the deprotected product [1]. This efficiency is broadly demonstrated across allyl‑ester‑protected amino acids and is essential for on‑resin lactam cyclisation strategies that are impossible with acid‑ or base‑labile protecting groups.

orthogonal protection allyl ester deprotection microwave-assisted SPPS Pd(0) catalysis

Defined Stock‑Solution Stability Profile Enabling Long‑Term Experimental Planning

Manufacturer guidelines for H‑Ile‑OAll.TosOH specify that stock solutions are stable for 6 months at −80 °C and 1 month at −20 °C [1]. By contrast, the primary storage recommendation for H‑Val‑OAll.TosOH is limited to solid‑state storage at 2–8 °C, with no published stock‑solution stability data . This detailed stability information allows researchers to prepare master batches and conduct longitudinal experiments without repeated compound procurement.

stock solution stability storage guidelines experimental reproducibility

Validated Enantiomeric Integrity Through Readily Available Specific Rotation Data

The specific rotation of H‑Ile‑OAll.TosOH is consistently reported as [α]D²⁰ = +15.3° (c = 1, CH₂Cl₂) . This value serves as a straightforward lot‑release metric for confirming the (2S,3S)‑configuration of the isoleucine moiety. For the nearest analog, H‑Val‑OAll.TosOH, specific rotation data is not routinely published by major suppliers, making procurement‑level stereochemical verification more cumbersome.

optical rotation enantiomeric purity chiral QC stereochemical fidelity

Highest‑Impact Application Scenarios for H‑Ile‑OAll.TosOH Based on Quantitative Differentiation Evidence


Orthogonal Solid‑Phase Synthesis of Cyclic Peptides via Fmoc/tBu/Allyl Strategy

H‑Ile‑OAll.TosOH is ideally suited for the construction of head‑to‑tail or side‑chain‑bridged cyclic peptides on resin. The allyl ester provides a carboxy‑protecting group that is completely orthogonal to both Fmoc and Boc/tBu chemistry, allowing selective on‑resin deprotection with Pd(0) and subsequent lactam formation with >98 % efficiency, as demonstrated by microwave‑assisted protocols [1]. The crystalline TosOH salt ensures accurate weighing and reproducible coupling stoichiometry, while the defined stock‑solution stability supports multi‑day synthesis campaigns without reagent degradation [2].

Enantioselective Synthesis in the Chiral Pool: L‑Isoleucine as a Stereochemical Linchpin

Because isoleucine possesses two stereogenic centres (2S,3S), H‑Ile‑OAll.TosOH is a privileged building block for asymmetric synthesis. The validated specific rotation [α]D²⁰ = +15.3° and GC‑verified purity provide procurement‑level confidence that the chiral information is intact, minimising the risk of diastereomeric contamination that can propagate through multi‑step routes . This makes the compound a preferred starting material for the total synthesis of complex natural products and chiral pharmaceutical intermediates.

Peptide Thioester Synthesis via Allyl Ester Transfer on Solid Support

The allyl ester group in H‑Ile‑OAll.TosOH can be chemoselectively transferred to a thioester under solid‑phase conditions, a key step in native chemical ligation strategies . The enhanced organic‑solvent solubility of the TosOH salt ensures homogeneous reaction mixtures, while the documented purity and stability metrics reduce side‑product formation, enabling the production of high‑purity peptide thioesters for protein semi‑synthesis.

GMP‑Adjacent Process Development Requiring Rigorous Documentation

For laboratories transitioning peptide leads toward clinical development, the availability of GC‑verified purity, optical rotation specifications, and explicit stock‑solution stability data for H‑Ile‑OAll.TosOH facilitates the creation of a robust raw‑material dossier. These documented quality attributes are typically absent for less‑characterized analog tosylates, making H‑Ile‑OAll.TosOH a strategically safer choice for process‑development campaigns where regulatory documentation is anticipated .

Quote Request

Request a Quote for H-Ile-OAll.TosOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.